molecular formula C25H18N2O4 B11108272 3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

Cat. No.: B11108272
M. Wt: 410.4 g/mol
InChI Key: SKWCINCNIWIHCJ-UHFFFAOYSA-N
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Description

The compound 3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic molecule that features a combination of benzoxazole and naphthol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves a multi-step process. One common method starts with the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-aminobenzoxazole under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 2-naphthol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or in acidic medium.

    Reduction: Reagents like or .

    Substitution: Conditions involving like .

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

    Fluorescent Probing: It can intercalate into DNA or bind to specific proteins, altering their fluorescence properties.

    Anti-Cancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxy-3-methoxyphenyl)benzoxazole
  • 2-(2-Hydroxy-3-methoxyphenyl)-1H-benzimidazole

Uniqueness

3-(5-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL: is unique due to its combination of benzoxazole and naphthol moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and properties.

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

3-[5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C25H18N2O4/c1-30-23-8-4-7-17(24(23)29)14-26-18-9-10-22-20(13-18)27-25(31-22)19-11-15-5-2-3-6-16(15)12-21(19)28/h2-14,28-29H,1H3

InChI Key

SKWCINCNIWIHCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4O

Origin of Product

United States

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